molecular formula C20H26O8 B1246531 Malacitanolide

Malacitanolide

Cat. No. B1246531
M. Wt: 394.4 g/mol
InChI Key: OZJAAHIGUMFSHY-MYBIUHGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malacitanolide is a natural product found in Centaurea spinosa with data available.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

Malacitanolide, a sesquiterpene lactone isolated from Centaurea spinosa, demonstrates notable antibacterial and cytotoxic activities. Saroglou et al. (2005) isolated malacitanolide and other compounds from the aerial parts of C. spinosa, assessing their in vitro activity against various bacteria and human tumor cell lines. Their study provides insights into the potential therapeutic applications of malacitanolide in combating bacterial infections and certain types of cancer (Saroglou, Karioti, Demetzos, Dimas, & Skaltsa, 2005).

References:

  • Saroglou, V., Karioti, A., Demetzos, C., Dimas, K., & Skaltsa, H. (2005). Sesquiterpene lactones from Centaurea spinosa and their antibacterial and cytotoxic activities. Journal of Natural Products, 68(9), 1404-1407. Link to the study.

properties

Product Name

Malacitanolide

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

[(3aR,4S,5aR,6R,9S,9aS,9bR)-9-formyl-6-hydroxy-5a-methyl-3-methylidene-2-oxo-4,5,6,7,8,9,9a,9b-octahydro-3aH-benzo[g][1]benzofuran-4-yl] (3R)-3,4-dihydroxy-2-methylidenebutanoate

InChI

InChI=1S/C20H26O8/c1-9(12(23)8-22)18(25)27-13-6-20(3)14(24)5-4-11(7-21)16(20)17-15(13)10(2)19(26)28-17/h7,11-17,22-24H,1-2,4-6,8H2,3H3/t11-,12+,13+,14-,15-,16-,17+,20+/m1/s1

InChI Key

OZJAAHIGUMFSHY-MYBIUHGVSA-N

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]3[C@@H]([C@H]1[C@H](CC[C@H]2O)C=O)OC(=O)C3=C)OC(=O)C(=C)[C@H](CO)O

Canonical SMILES

CC12CC(C3C(C1C(CCC2O)C=O)OC(=O)C3=C)OC(=O)C(=C)C(CO)O

synonyms

malacitanolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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